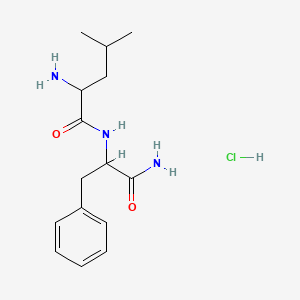
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride is a complex organic compound that belongs to the class of peptides. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and phenyl rings. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route often starts with the preparation of the core peptide structure, followed by the introduction of the phenylpropan-2-yl and 4-methylpentanamide groups. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amine or phenyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the amide groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic inhibition, or activation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide
- N-(1-amino-1-oxo-2-phenylpropan-2-yl)-N-methyl-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride is unique due to its specific structural features, such as the presence of the 4-methylpentanamide group. This structural difference can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24ClN3O2 |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H |
InChI Key |
WQKTWSKQUPVUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


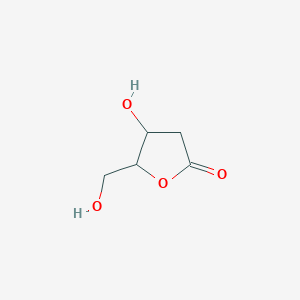

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)

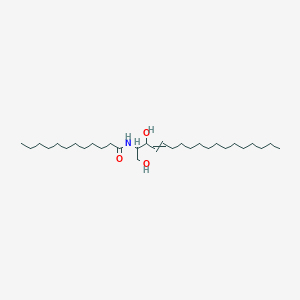
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
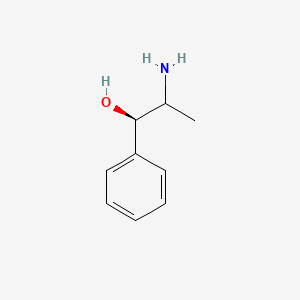
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
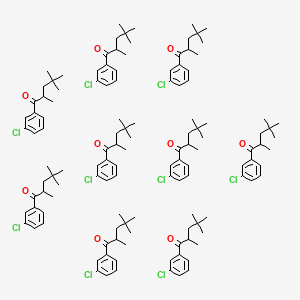


![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
